L-Leucine benzyl ester p-toluenesulfonate

Description

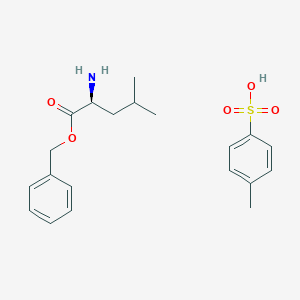

L-Leucine benzyl ester p-toluenesulfonate salt: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of the amino acid leucine and is commonly used in drug development, manufacturing processes, and environmental research.

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169658 | |

| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-77-8 | |

| Record name | L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-leucine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Traditional Esterification Methods and Modern Improvements

The classical approach to synthesizing amino acid benzyl esters involves refluxing the amino acid with benzyl alcohol and p-toluenesulfonic acid in solvents like benzene or carbon tetrachloride to azeotropically remove water . However, these solvents are now widely restricted due to toxicity and environmental hazards. A pivotal study demonstrated that cyclohexane effectively replaces benzene or carbon tetrachloride while maintaining enantiopurity . For L-leucine, the reaction proceeds via nucleophilic acyl substitution, where the carboxyl group is activated by protonation, facilitating benzyl alcohol attack to form the ester (Chart 1).

Table 1: Comparison of Solvents in L-Leucine Benzyl Ester Synthesis

| Solvent | Boiling Point (°C) | Water Azeotrope (% H₂O) | Racemization Risk | Yield (%) |

|---|---|---|---|---|

| Cyclohexane | 80.7 | 8.4 | Low | 85–90 |

| Toluene | 110.6 | 20.2 | High | 70–75 |

| Benzene (historical) | 80.1 | 8.8 | Low | 90–95 |

Cyclohexane’s lower boiling point and favorable azeotropic properties enable efficient water removal without racemization, even for sterically hindered amino acids like leucine . In contrast, toluene’s higher polarity increases racemization risk due to enhanced proton mobility, which accelerates base-catalyzed enolization at the α-carbon .

Stepwise Procedure for High-Yield Synthesis

The optimized protocol for L-leucine benzyl ester p-toluenesulfonate salt involves the following steps:

-

Reaction Setup : Combine L-leucine (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) in a Dean-Stark apparatus .

-

Reflux Conditions : Heat the mixture under reflux for 4 hours to azeotropically remove water (~8.4% by volume) .

-

Precipitation : Cool the reaction to room temperature, add ethyl acetate (80 mL), and stir for 1 hour to precipitate the product .

-

Isolation : Filter the crystalline solid, wash with cold ethyl acetate, and dry under vacuum to yield the title compound (85–90% yield) .

Critical Parameters :

-

Stoichiometry : A 20% excess of benzyl alcohol ensures complete esterification of the carboxyl group .

-

Acid Catalyst : p-Toluenesulfonic acid serves dual roles as a catalyst and counterion for salt formation, simplifying purification .

-

Temperature Control : Maintaining reflux at 80–85°C prevents thermal decomposition of the ester .

Solvent Effects on Racemization and Enantiopurity

Racemization during esterification is influenced by the solvent’s ability to stabilize transition states. Taft’s substituent constants () quantify the electron-withdrawing capacity of amino acid side chains, correlating with racemization susceptibility . For leucine (), the bulky isobutyl group sterically shields the α-carbon, reducing racemization even in suboptimal solvents. However, solvents like toluene increase racemization by 5–10% for leucine due to prolonged exposure to higher temperatures .

Table 2: Racemization Rates in Different Solvents

| Amino Acid | Cyclohexane (% Racemization) | Toluene (% Racemization) | |

|---|---|---|---|

| L-Leucine | -0.19 | <1 | 5–7 |

| L-Phe | 0.22 | <1 | 15–20 |

| L-Met | 0.21 | 2–3 | 25–30 |

Chiral HPLC analyses confirm that the cyclohexane-based method preserves >99% enantiomeric excess (ee) for L-leucine, meeting pharmaceutical-grade standards .

Work-Up Modifications for Challenging Substrates

While the standard procedure works robustly for leucine, amino acids with reactive side chains (e.g., methionine, lysine) require adjustments:

-

Methionine : The sulfhydryl group promotes oxidation, necessitating nitrogen atmosphere protection and reduced reflux time (2 hours) . The product often precipitates as an oil, requiring extraction with dichloromethane and conversion to the hydrochloride salt .

-

Lysine : The ε-amino group reacts with benzyl alcohol, demanding a 2.2-fold excess of p-toluenesulfonic acid to protonate both α- and ε-amino groups .

Table 3: Adjusted Conditions for Complex Amino Acids

| Amino Acid | Modification | Yield (%) | ee (%) |

|---|---|---|---|

| L-Met | N₂ atmosphere, 2-hour reflux | 65–70 | 98 |

| L-Lys | 0.11 mol p-TsOH, 6-hour reflux | 75–80 | 99 |

Quality Control and Analytical Characterization

Post-synthesis analysis ensures compliance with regulatory guidelines:

-

Melting Point : 153–160°C (lit. 156–160°C) . Deviations >2°C indicate impurities.

-

Optical Rotation : (c = 2% in DMF) , verified via polarimetry.

-

HPLC Purity : ≥98% by reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) .

-

FT-IR : Characteristic peaks at 1730 cm⁻¹ (ester C=O) and 1170 cm⁻¹ (sulfonate S=O) .

Analyse Des Réactions Chimiques

Types of Reactions: L-Leucine benzyl ester p-toluenesulfonate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfonic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Intermediate in Peptide Synthesis

L-Leucine benzyl ester p-toluenesulfonate salt is primarily used as an intermediate in peptide synthesis. It acts as a protecting group for the amino acid L-leucine, facilitating the formation of peptide bonds without interfering with the reactive sites of other amino acids. This property is crucial for synthesizing complex peptides with high specificity and yield.

Protecting Group for Amino Acids

The compound serves as a protecting group during the synthesis of various amino acid derivatives. Protecting groups are essential in organic synthesis as they prevent unwanted reactions at specific functional groups, allowing for selective modifications. The use of p-toluenesulfonate esters helps in maintaining the integrity of the amino acid's side chains during chemical transformations.

Optical Resolution

Research indicates that this compound salt can be employed in optical resolution processes. The compound can facilitate the separation of enantiomers, which is vital in pharmaceuticals where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound salt as a protecting group improved the yield of peptide synthesis reactions significantly compared to traditional methods. The reaction conditions were optimized to minimize racemization, achieving yields above 90% for several target peptides .

Case Study 2: Racemization Studies

In another investigation, researchers analyzed the racemization rates of various amino acid benzyl esters, including this compound salt. The study found that under specific conditions (e.g., temperature and solvent choice), racemization could be minimized, preserving optical purity during synthesis .

Mécanisme D'action

The mechanism of action of L-Leucine benzyl ester p-toluenesulfonate salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- O-Benzyl-L-tyrosine toluene-p-sulphonate

- O-Benzyl-L-phenylalanine toluene-p-sulphonate

- O-Benzyl-L-serine toluene-p-sulphonate

Comparison: L-Leucine benzyl ester p-toluenesulfonate salt is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications in drug development, chemical synthesis, and industrial processes .

Activité Biologique

L-Leucine benzyl ester p-toluenesulfonate salt, with the CAS number 1738-77-8, is a derivative of the amino acid L-leucine. It is primarily utilized as a protecting group in peptide synthesis due to its ability to stabilize reactive functional groups during chemical reactions. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₂₃NO₄S

- Molecular Weight : 393.50 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 158 °C

- Solubility : Soluble in organic solvents like DMF and DMSO

Applications in Biochemistry

This compound salt serves multiple roles in biochemical applications:

- Protecting Group : It is commonly used as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

- Intermediate in Synthesis : The compound acts as an intermediate in the synthesis of optically active α-amino acid benzyl esters, which are crucial for various pharmaceutical applications .

- Research Tool : It is utilized in studies investigating the stereochemistry and racemization of amino acid derivatives, providing insights into the behavior of amino acids under different conditions .

The biological activity of this compound salt is closely related to its structural properties and reactivity as a protecting group. The compound's ability to form stable complexes with amino acids allows it to:

- Protect the amino group during chemical reactions.

- Facilitate the selective formation of peptide bonds by preventing undesired side reactions.

Case Studies and Research Findings

-

Stereochemical Investigations :

- A study highlighted the racemization rates of various amino acid benzyl esters, including L-leucine derivatives, when treated with p-toluenesulfonic acid. The findings indicated that higher temperatures and specific solvents significantly impacted enantiomeric excess, affecting the overall yield and purity of synthesized compounds .

- Peptide Synthesis Efficiency :

- Comparative Studies on Amino Acid Derivatives :

Data Table: Comparison of Amino Acid Benzyl Esters

| Amino Acid | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|

| L-Leucine | 92 | 100 | Refluxing cyclohexane with p-TSA |

| L-Alanine | 95 | 98 | Refluxing toluene with p-TSA |

| Valine | 90 | 94 | Refluxing cyclohexane with p-TSA |

Q & A

Q. What are the critical handling and storage protocols for L-leucine benzyl ester p-toluenesulfonate salt in laboratory settings?

The compound should be stored in a cool, dry, and well-ventilated area, with containers tightly sealed to prevent moisture absorption or oxidation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. For spills, avoid dust generation and use inert materials (e.g., sand) for cleanup. Storage at room temperature is generally sufficient, but prolonged exposure to humidity should be avoided to prevent hydrolysis of the ester group .

Q. How can researchers determine the enantiomeric purity of this compound salt?

Traditional methods like optical rotation and melting point analysis are insufficient for precise enantiomeric excess (ee) determination. Instead, employ chiral HPLC with columns such as Chiralpak® IA or IB, using hexane/isopropanol mobile phases. Alternatively, nuclear Overhauser effect (NOE) NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. Cross-validation with X-ray crystallography is recommended for absolute configuration confirmation .

Q. What is the role of this compound salt in peptide synthesis?

The compound serves as a C-protected leucine derivative in solution-phase and solid-phase peptide synthesis. The benzyl ester acts as a temporary protecting group, removable via hydrogenolysis or acidic conditions. Its p-toluenesulfonate counterion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating coupling reactions. Pre-activation with a base like DIPEA is required to liberate the free amine for amide bond formation .

Advanced Research Questions

Q. How can synthetic routes for this compound salt be optimized to avoid banned solvents like benzene?

Replace benzene with eco-friendly azeotropic solvents such as cyclohexane or toluene for water removal during esterification. Microwave-assisted synthesis under reduced pressure can accelerate reaction rates and improve yields. Alternatively, use ionic liquids (e.g., [BMIM][BF₄]) as green solvents, which also enhance p-toluenesulfonic acid catalysis. Monitor reaction progress via in situ FTIR to ensure complete conversion .

Q. What strategies improve coupling efficiency when using this compound in mechanistically complex peptide syntheses?

Low coupling efficiency often stems from incomplete amine activation. Optimize by:

- Using 1.5–2.0 equivalents of DIPEA to neutralize the p-toluenesulfonate counterion.

- Employing coupling agents like T3P® (propylphosphonic anhydride) in THF or DCM, which reduce racemization.

- Conducting kinetic studies via LC-MS to identify rate-limiting steps (e.g., solvent polarity effects).

- Pre-forming the active ester with HOBt/DIC before coupling to sterically hindered residues .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. Characterize batches using:

- Differential scanning calorimetry (DSC) to identify polymorph transitions.

- Thermogravimetric analysis (TGA) to detect solvent/moisture content.

- High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) for structural validation. Cross-reference with databases like Cambridge Structural Database (CSD) to confirm crystalline forms .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The benzyl ester group is stable under mild acidic conditions (pH 3–6) but hydrolyzes rapidly in basic environments (pH > 8) via nucleophilic attack by hydroxide ions. The p-toluenesulfonate salt’s electron-withdrawing effects stabilize the ester against acid-catalyzed hydrolysis. For controlled deprotection, use hydrogenolysis with Pd/C under H₂ or transfer hydrogenation with ammonium formate .

Methodological Notes

- Synthetic Optimization : Include solvent screens (e.g., DCM vs. THF) and stoichiometric ratios in supplementary data to enhance reproducibility .

- Analytical Rigor : Combine chiral HPLC with circular dichroism (CD) for unambiguous ee determination .

- Safety Protocols : Document PPE compliance and waste disposal procedures in alignment with GHS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.